Rational Design and Synthesis of 6-Methyl-N-phenylpyridazin-3-amine: A Core Pharmacophore in Kinase Inhibition
Rational Design and Synthesis of 6-Methyl-N-phenylpyridazin-3-amine: A Core Pharmacophore in Kinase Inhibition
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Methodological Whitepaper.
Executive Summary
In the landscape of targeted therapeutics, the pyridazine scaffold has emerged as a privileged structure for the development of highly selective protein kinase inhibitors. Specifically, 6-methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3) serves as a critical building block and core pharmacophore in the design of p38 mitogen-activated protein (MAP) kinase inhibitors 1. By accurately mimicking the hydrogen-bonding profile of the adenine ring of ATP, this compound effectively anchors into the highly conserved hinge region of kinases.
This whitepaper provides an in-depth technical analysis of the physicochemical properties of 6-methyl-N-phenylpyridazin-3-amine, elucidates its mechanistic role in p38 MAPK inhibition, and establishes a self-validating, step-by-step synthetic protocol for its preparation.
Structural & Physicochemical Profiling
The efficacy of 6-methyl-N-phenylpyridazin-3-amine in medicinal chemistry is intrinsically linked to its electronic distribution and steric profile. The pyridazine ring is electron-deficient, which increases the acidity of the exocyclic amine proton, making it an excellent hydrogen bond donor. Simultaneously, the adjacent nitrogen atom on the pyridazine ring acts as a strong hydrogen bond acceptor.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 6-methyl-N-phenylpyridazin-3-amine |
| CAS Registry Number | 99843-93-3 [[1]]() |
| Molecular Formula | C11H11N3 |
| Molecular Weight | 185.22 g/mol |
| Key Precursor | 3-chloro-6-methylpyridazine (CAS: 1121-79-5) 2 |
| Pharmacophore Role | ATP-competitive hinge binder (H-bond donor/acceptor) |
Mechanistic Role in p38 MAP Kinase Inhibition
The p38 MAP kinases are central regulators of the inflammatory response. They are activated by cellular stressors and pro-inflammatory cytokines, initiating a three-tiered phosphorylation cascade (MAP3K → MAP2K → p38) 3. Once dual-phosphorylated at the Thr-Gly-Tyr motif by upstream kinases like MKK3 or MKK6, p38 MAPK drives the transcription of pro-inflammatory mediators such as TNF-α and IL-1β [[3]]().
Pyridazine derivatives, synthesized from precursors like 3-chloro-6-methylpyridazine, are potent inhibitors of this pathway 2. The 6-methyl-N-phenylpyridazin-3-amine core functions as a Type I kinase inhibitor. It competitively binds to the ATP-binding pocket of p38. The nitrogen of the exocyclic amine donates a hydrogen bond to the carbonyl of the Met109 residue in the hinge region, while the adjacent pyridazine nitrogen accepts a hydrogen bond from the amide NH of the same residue. This bidentate interaction is critical for high-affinity binding and is a foundational principle in the design of advanced therapeutics like AS1940477 for autoimmune diseases 4.
p38 MAPK signaling cascade and targeted inhibition by pyridazine derivatives.
Synthetic Methodology: Buchwald-Hartwig Amination
While nucleophilic aromatic substitution (SNAr) is possible, the electron density of the pyridazine ring often requires harsh conditions that can lead to degradation. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard for synthesizing 6-methyl-N-phenylpyridazin-3-amine from 3-chloro-6-methylpyridazine 2.
Causality Behind Reagent Selection:
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Catalyst (Pd(OAc)₂): Acts as the pre-catalyst, reducing in situ to the active Pd(0) species necessary for the oxidative addition into the C-Cl bond of the pyridazine.
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Ligand (Xantphos): A bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry enforces a cis-coordination of the aryl and amine groups on the palladium center, drastically accelerating the final reductive elimination step and preventing unwanted side reactions (like β-hydride elimination).
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Base (Cs₂CO₃): The large ionic radius of the Cesium cation (Cs⁺) enhances the solubility of the carbonate in organic solvents and increases the nucleophilicity of the aniline, facilitating rapid deprotonation during the catalytic cycle.
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Solvent (Toluene): A non-polar, high-boiling solvent that allows the reaction to reach the thermal threshold (100°C) required to overcome the activation energy of the initial oxidative addition step.
Table 2: Optimized Reaction Parameters
| Parameter | Reagent / Condition | Equivalents |
| Electrophile | 3-chloro-6-methylpyridazine | 1.0 eq |
| Nucleophile | Aniline | 1.2 eq |
| Catalyst | Palladium(II) acetate [Pd(OAc)₂] | 0.05 eq (5 mol%) |
| Ligand | Xantphos | 0.10 eq (10 mol%) |
| Base | Cesium carbonate (Cs₂CO₃) | 2.0 eq |
| Solvent | Anhydrous Toluene | 0.2 M |
| Conditions | 100°C, N₂ Atmosphere | 12 - 16 hours |
Step-by-Step Experimental Protocol
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Preparation of the Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with high-purity Nitrogen (N₂) three times to ensure strict anhydrous and anaerobic conditions. Oxygen will rapidly deactivate the Pd(0) catalyst.
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Reagent Loading: To the flask, add 3-chloro-6-methylpyridazine (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq).
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Solvent Addition: Inject anhydrous toluene via syringe to achieve a 0.2 M concentration with respect to the pyridazine.
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Reaction Execution: Seal the flask and heat the mixture in an oil bath pre-set to 100°C. Stir vigorously for 12–16 hours. Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) or LC-MS until the complete disappearance of the starting material is observed.
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Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the insoluble inorganic salts (cesium chloride and excess carbonate) and palladium black.
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Extraction & Drying: Wash the filtrate sequentially with distilled water and brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 50% EtOAc in Hexanes to isolate the pure 6-methyl-N-phenylpyridazin-3-amine.
Step-by-step synthetic workflow for 6-methyl-N-phenylpyridazin-3-amine.
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized compound, a self-validating analytical suite must be employed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The expected [M+H]+ peak should be observed at m/z 186.2.
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¹H NMR (400 MHz, DMSO-d6): Critical for structural verification. Look for the distinct singlet of the exocyclic amine proton (NH) around δ 9.0 - 9.5 ppm (highly dependent on concentration and temperature). The pyridazine aromatic protons will appear as two distinct doublets (AB spin system) around δ 7.0 - 7.5 ppm, and the methyl group will appear as a sharp singlet integrating to 3H near δ 2.5 ppm.
Conclusion
6-methyl-N-phenylpyridazin-3-amine is a highly versatile and structurally privileged scaffold in modern drug discovery. Its precise hydrogen-bonding capabilities make it an ideal candidate for targeting the ATP-binding site of kinases, particularly in the pursuit of novel anti-inflammatory agents targeting p38 MAPK. By utilizing robust, palladium-catalyzed cross-coupling methodologies, researchers can efficiently synthesize this core structure, enabling the rapid diversification and optimization of next-generation therapeutics.
References
- EvitaChem. "Screening Compounds P23939 | EvitaChem: 6-methyl-N-phenylpyridazin-3-amine." EvitaChem.
- LookChem. "Cas 1121-79-5, 3-Chloro-6-methylpyridazine." LookChem.
- Asano, T., et al. "Identification, Synthesis, and Biological Evaluation of 6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a Potent p38 MAP Kinase Inhibitor." Journal of Medicinal Chemistry, ACS Publications.
- National Institutes of Health (NIH). "Functions of p38 MAP Kinases in the Central Nervous System." PMC.
